molecular formula C7H9N B127773 2-Ethylpyridine CAS No. 100-71-0

2-Ethylpyridine

Cat. No. B127773
Key on ui cas rn: 100-71-0
M. Wt: 107.15 g/mol
InChI Key: NRGGMCIBEHEAIL-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

2-Ethylpyridine (20.0 g, 186.65 mmol) was placed in carbon tetrachloride (830 mL) and benzoyl peroxide (4.5211 g, 18.665 mmol) and 1-bromopyrrolidine-2,5-dione (33.221 g, 186.65 mmol) were added. The reaction mixture was heated to reflux for 18 hours, then cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified over a plug of silica to give 2-(1-bromoethyl)pyridine (17.312 g, 49.9%). 1H NMR (CDCl3) δ 8.58 (d, 1H), 7.69 (td, 1H), 7.76 (d, 1H), 7.20 (dd, 1H), 5.24 (q, 1H), 2.08 (d, 3H)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.5211 g
Type
reactant
Reaction Step Two
Quantity
33.221 g
Type
reactant
Reaction Step Two
Quantity
830 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:27]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:27][CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C1=NC=CC=C1
Step Two
Name
Quantity
4.5211 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
33.221 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
830 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified over a plug of silica

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.312 g
YIELD: PERCENTYIELD 49.9%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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